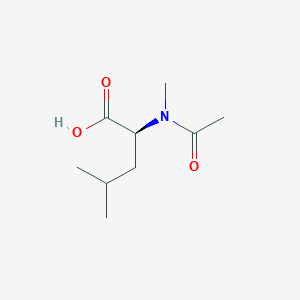

N-Acetyl-N-methyl-L-leucine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

(2S)-2-[acetyl(methyl)amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13)10(4)7(3)11/h6,8H,5H2,1-4H3,(H,12,13)/t8-/m0/s1 |

InChI Key |

PMLGUHPWWFBELQ-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N(C)C(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)O)N(C)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of N-Acetyl-N-methyl-L-leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Acetyl-N-methyl-L-leucine, a derivatized amino acid of interest in various fields of chemical and pharmaceutical research. The document details a two-step synthetic pathway, commencing with the acetylation of L-leucine followed by the N-methylation of the intermediate, N-acetyl-L-leucine. Detailed experimental protocols for each synthetic step are provided, alongside a thorough description of the analytical techniques employed for the characterization of the final product. Key analytical data, including predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) values, are summarized in structured tables for clarity and ease of comparison. Furthermore, this guide incorporates visual diagrams generated using Graphviz to illustrate the synthetic workflow and key transformations, adhering to specified formatting guidelines for enhanced comprehension.

Introduction

N-acylated and N-methylated amino acids are crucial building blocks in peptide synthesis and drug discovery. The introduction of an N-methyl group can significantly alter the conformational properties of peptides, increasing their metabolic stability, membrane permeability, and bioavailability. This compound, in particular, is a derivative that combines the features of N-acetylation and N-methylation, making it a valuable synthon for the development of novel peptidomimetics and therapeutic agents. This guide outlines a reliable laboratory-scale synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is accomplished through a two-step process:

-

Step 1: Acetylation of L-leucine to form N-acetyl-L-leucine.

-

Step 2: N-methylation of N-acetyl-L-leucine to yield this compound.

A schematic of the overall synthesis is presented below.

Biochemical Pathways of N-Acetyl-L-leucine: A Technical Guide

Disclaimer: Extensive research did not yield specific biochemical pathway information for N-Acetyl-N-methyl-L-leucine . The following guide details the known biochemical pathways and experimental data for the closely related and extensively studied compound, N-Acetyl-L-leucine (NALL) . It is crucial to note that NALL is a distinct chemical entity and the biological activities described herein are not directly attributable to this compound.

Introduction to N-Acetyl-L-leucine (NALL)

N-Acetyl-L-leucine is an acetylated derivative of the essential branched-chain amino acid, L-leucine.[1][2] It has garnered significant interest in the scientific and medical communities for its therapeutic potential in a range of neurological disorders, including Niemann-Pick disease type C, GM2 gangliosidoses, Ataxia-Telangiectasia, and traumatic brain injury.[3][4][5] The current understanding is that NALL functions as a prodrug of L-leucine, with its acetylation altering its cellular uptake mechanism and subsequent metabolic fate.[3][6]

Cellular Uptake and Metabolism

The acetylation of L-leucine fundamentally changes its primary mode of cellular entry. While L-leucine is taken up by the L-type amino acid transporter (LAT1), NALL utilizes different transport systems.[3]

Key Transporters for NALL:

-

Monocarboxylate Transporter 1 (MCT1): NALL is a substrate for MCT1, a ubiquitously expressed transporter. This allows for broad tissue distribution.[3][7]

-

Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3): These transporters are also involved in the uptake of NALL.[3][7]

This switch in transporter usage from the high-affinity LAT1 to the lower-affinity, high-capacity MCT1 is a critical aspect of NALL's pharmacokinetic profile.[3]

Once inside the cell, N-Acetyl-L-leucine is metabolized back into L-leucine.[3] This deacetylation is a stereospecific process, with the L-enantiomer being actively metabolized while the D-enantiomer is not.[3]

Quantitative Data on NALL Transport and Metabolism

The following table summarizes key quantitative data related to the transport and metabolism of N-Acetyl-L-leucine.

| Parameter | Transporter/Enzyme | Value | Species | Reference |

| Km (Uptake) | MCT1 | 3.0 mM | Not Specified | [3][8] |

| IC50 (Inhibition) | MCT1 | 15 mM | Not Specified | [3][8] |

| Km (Metabolism) | Liver S9 Fraction | 216 µM | Human | [3] |

| Vmax (Metabolism) | Liver S9 Fraction | 6.8 µmol/min/mg protein | Human | [3] |

| Km (Metabolism) | Liver S9 Fraction | 69 µM | Mouse | [3] |

| Vmax (Metabolism) | Liver S9 Fraction | 2.6 µmol/min/mg protein | Mouse | [3] |

Experimental Protocol: In Vitro Metabolism of N-Acetyl-L-leucine

Objective: To determine the kinetic parameters of N-Acetyl-L-leucine metabolism in liver fractions.

Methodology:

-

Preparation of S9 Microsome Fraction: Liver tissue (human or mouse) is homogenized and centrifuged to isolate the S9 fraction, which contains cytosolic and microsomal enzymes.

-

Incubation: A deuterated form of N-acetyl-dl-leucine (e.g., 1 µM) is incubated with the S9 microsome fraction at 37°C.

-

Time-Course Sampling: Aliquots are taken at various time points.

-

Analysis: The concentrations of deuterated N-acetyl-l-leucine and deuterated l-leucine are quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The initial velocities of metabolism at different substrate concentrations are fitted to the Michaelis-Menten equation to determine Km and Vmax values.[3]

Downstream Signaling Pathways Influenced by N-Acetyl-L-leucine Metabolism

The therapeutic effects of NALL are believed to be mediated by the subsequent actions of its metabolic product, L-leucine. L-leucine is a well-known signaling molecule that influences several key cellular processes.

mTOR Pathway

L-leucine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. However, studies on NALL treatment in certain disease models have not observed changes in the levels or phosphorylation of mTOR, suggesting that the therapeutic effects may not be solely mediated through this pathway in all contexts.[9]

Autophagy

N-Acetyl-L-leucine treatment has been shown to increase autophagy.[9] Autophagy is a cellular recycling process that is crucial for clearing damaged organelles and protein aggregates, and its enhancement is often associated with neuroprotection.

Mitochondrial Function and Metabolism

In models of Niemann-Pick disease type C, NALL has been observed to improve mitochondrial energy metabolism and normalize glucose and glutamate metabolism.[9] Furthermore, proteomics studies have revealed an upregulation of mitochondrial proteins following NALL treatment in dopaminergic neurons derived from Parkinson's disease patients.[1][10]

Neuroinflammation

NALL treatment has been shown to decrease neuroinflammatory markers and attenuate cortical cell death in models of traumatic brain injury.[9][11]

Visualizations of Key Pathways and Workflows

Cellular Uptake and Metabolism of N-Acetyl-L-leucine

Caption: Cellular uptake and metabolism of N-Acetyl-L-leucine.

Downstream Effects of L-Leucine

Caption: Downstream cellular effects of increased intracellular L-Leucine.

Synthesis of N-Acetyl-L-leucine

Experimental Protocol: Acetylation of L-Leucine

Objective: To synthesize N-Acetyl-L-leucine from L-leucine.

Methodology: A common laboratory-scale synthesis involves the acylation of L-leucine using acetic anhydride.[12]

-

Reaction Setup: L-leucine is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide).

-

Acetylation: Acetic anhydride is added dropwise to the solution while maintaining a controlled temperature.

-

Acidification: After the reaction is complete, the pH of the solution is adjusted to an acidic range (e.g., pH 2.5-3.0) using an acid like hydrochloric acid to precipitate the N-Acetyl-L-leucine.[13]

-

Isolation and Purification: The precipitated product is collected by filtration, washed, and can be further purified by recrystallization.[13]

Note: The molar ratio of acetic anhydride to L-leucine is a critical parameter influencing the reaction yield.[12][14]

Conclusion

While there is a significant body of research on N-Acetyl-L-leucine, demonstrating its role as a pro-drug for L-leucine and its subsequent impact on various cellular pathways implicated in neuroprotection, there is a notable absence of information regarding the biochemical pathways of this compound. The methylation of the acetyl group would likely alter the molecule's chemical properties, including its ability to be recognized by transporters and enzymes, thus its biological activity cannot be extrapolated from that of NALL. Further research is required to elucidate the specific metabolic fate and signaling effects of this compound.

References

- 1. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylleucine - Wikipedia [en.wikipedia.org]

- 3. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nnpdf.org [nnpdf.org]

- 10. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals | ISEF [isef.net]

- 13. Method for preparing N-acetyl-DL-leucine - Eureka | Patsnap [eureka.patsnap.com]

- 14. WO2012038515A1 - Process for racemisation and acetylation of leucine - Google Patents [patents.google.com]

N-Acetyl-N-methyl-L-leucine: A Technical Guide on a Novel Compound

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, and theoretical biological context of N-Acetyl-N-methyl-L-leucine. Due to the limited specific research on this compound, this guide also extensively covers the well-documented parent compound, N-acetyl-L-leucine, to provide a foundational understanding.

Introduction and Discovery

In contrast, the parent compound, N-acetyl-L-leucine , has a documented history. The racemic mixture, N-acetyl-DL-leucine, has been commercially available in France since 1957 for the treatment of vertigo.[1] More recent research has identified the L-enantiomer, N-acetyl-L-leucine, as the biologically active form, leading to its investigation for various neurodegenerative and neurological disorders.[2][3]

Synthesis of this compound

A definitive, published synthesis protocol for this compound is not available. However, a plausible synthetic route can be proposed based on established methods for the N-methylation of N-acylated amino acids. The most broadly applied method for N-methylation of N-acyl amino acids involves the use of a strong base and a methylating agent.[4]

A potential two-step synthesis from L-leucine is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: N-acetylation of L-leucine to form N-acetyl-L-leucine.

-

Materials: L-leucine, acetic anhydride, aqueous sodium hydroxide.

-

Procedure: L-leucine is dissolved in an aqueous solution of sodium hydroxide. Acetic anhydride is then added portion-wise while maintaining the temperature and pH of the reaction mixture. The reaction is stirred until completion, typically monitored by thin-layer chromatography. Upon completion, the solution is acidified to precipitate the N-acetyl-L-leucine product. The crude product is then filtered, washed, and can be recrystallized to achieve high purity.

Step 2: N-methylation of N-acetyl-L-leucine to form this compound.

-

Materials: N-acetyl-L-leucine, sodium hydride (NaH), methyl iodide (CH₃I), anhydrous tetrahydrofuran (THF).

-

Procedure: N-acetyl-L-leucine is dissolved in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled in an ice bath, and sodium hydride is added portion-wise as a strong base to deprotonate the amide nitrogen. The reaction mixture is stirred for a period to ensure complete deprotonation. Methyl iodide is then added as the methylating agent. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched by the careful addition of water. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude this compound can be purified using column chromatography.

Physicochemical Properties

The predicted physicochemical properties of this compound are compared with the known properties of N-acetyl-L-leucine in the table below.

| Property | N-acetyl-L-leucine | This compound (Predicted) |

| Molecular Formula | C₈H₁₅NO₃ | C₉H₁₇NO₃ |

| Molecular Weight | 173.21 g/mol [1] | 187.24 g/mol |

| Appearance | White crystalline powder[5] | Likely a white solid |

| Solubility | 8.1 mg/mL in water at 25 °C[1] | Expected to have lower water solubility |

| LogP | 0.5[1] | Expected to be higher than 0.5 |

Biological Activity and Mechanism of Action (Inferred from N-acetyl-L-leucine)

There is no direct research on the biological activity or mechanism of action of this compound. However, insights can be drawn from the extensive studies on N-acetyl-L-leucine.

The working hypothesis for N-acetyl-L-leucine is that it acts as a prodrug, entering metabolic pathways where its effects are mediated by its metabolic products.[6] Acetylation of leucine alters its cellular uptake, switching from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1).[6]

Once inside the cell, N-acetyl-L-leucine is metabolized to L-leucine.[6] The therapeutic effects of N-acetyl-L-leucine are being investigated in the context of several neurological disorders and are thought to involve multiple pathways:

-

Neuroprotection and Attenuation of Neuroinflammation: In models of traumatic brain injury, N-acetyl-L-leucine has been shown to attenuate neuronal death and neuroinflammation.[3]

-

Restoration of Autophagy Flux: N-acetyl-L-leucine treatment can partially restore autophagy, a cellular process for clearing damaged components.[3]

-

Metabolic Regulation: In animal models of neurodegenerative diseases like Sandhoff's disease and Niemann-Pick disease type C, N-acetyl-DL-leucine has been observed to normalize glucose and glutamate metabolism and improve mitochondrial energy metabolism.[2]

It is important to note that the N-methylation of the amide nitrogen in this compound would likely alter its biological properties significantly compared to N-acetyl-L-leucine. The methyl group could sterically hinder enzymatic deacetylation, potentially making it a poorer prodrug for L-leucine. Furthermore, the change in the hydrogen bonding capacity of the amide group could affect its interaction with transporters and target proteins.

Quantitative Data from Preclinical Studies of N-acetyl-L-leucine

The following table summarizes key quantitative data from preclinical studies on N-acetyl-L-leucine.

| Parameter | Value | Species/Model | Study Context |

| MCT1 Transport (Kₘ) | 3.0 mM | In vitro | Cellular uptake kinetics of N-acetyl-L-leucine[6] |

| MCT1 Inhibition (IC₅₀) | 15 mM | In vitro | Inhibition of MCT1 by N-acetyl-L-leucine[6] |

Conclusion and Future Directions

This compound remains a compound of theoretical interest with a scarcity of dedicated research. Its synthesis is plausible through established chemical methodologies. The biological effects of the dual N-acetylation and N-methylation of L-leucine are yet to be explored and could offer novel pharmacological properties. Future research should focus on the successful synthesis and purification of this compound, followed by in vitro and in vivo studies to elucidate its pharmacokinetic profile, metabolic fate, and potential therapeutic activities. Comparative studies with N-acetyl-L-leucine would be crucial to understanding the impact of the N-methyl group on its biological function.

References

- 1. N-Acetyl-L-leucine | C8H15NO3 | CID 70912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nnpdf.org [nnpdf.org]

- 3. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.monash.edu [research.monash.edu]

- 5. nbinno.com [nbinno.com]

- 6. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of N-Acetyl-N-methyl-L-leucine in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-N-methyl-L-leucine is a modified amino acid derivative of significant interest in medicinal chemistry and drug development. Its structural modifications, including N-acetylation and N-methylation, can profoundly influence its physicochemical properties, such as solubility, which is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile and its suitability for various experimental assays. This technical guide offers a detailed examination of the predicted solubility of this compound and provides standardized protocols for its empirical determination.

Predicted Solubility Profile of this compound

The introduction of an N-acetyl group can impact a molecule's polarity and hydrogen bonding capabilities, while N-methylation can alter its lipophilicity and steric hindrance. To infer the solubility of this compound, a comparative analysis of its parent and analog compounds is presented below.

Comparative Physicochemical Properties

The following table summarizes key physicochemical properties of N-Acetyl-L-leucine and N-methyl-L-leucine, which can be used to approximate the characteristics of this compound.

| Property | N-Acetyl-L-leucine | N-methyl-L-leucine | Inferred Properties for this compound |

| Molecular Formula | C8H15NO3[1] | C7H15NO2[2][3][4] | C9H17NO3 |

| Molecular Weight | 173.21 g/mol [1][5] | 145.20 g/mol [2][4][6] | ~187.24 g/mol |

| Melting Point | 187-190 °C[7] | Not available | Likely a solid at room temperature with a distinct melting point. |

| Predicted LogP | 0.5[1][5] | -1.2 to 0.97[3][6] | The LogP is expected to be influenced by both the acetyl and methyl groups. The acetyl group may slightly increase polarity, while the methyl group increases lipophilicity. The overall LogP is likely to be in a similar range to its analogs. |

| Water Solubility | 8.1 mg/mL at 25 °C[1] | Soluble[3] | The presence of the polar acetyl and carboxyl groups suggests some degree of water solubility. However, the non-polar isobutyl side chain and the N-methyl group will limit extensive aqueous solubility. |

| Solubility in Organic Solvents | Soluble in DMSO (35 mg/mL) and Ethanol (35 mg/mL)[8] | Not specified, but expected to be soluble in polar organic solvents. | Expected to be soluble in polar organic solvents like DMSO, ethanol, and methanol due to the presence of polar functional groups. |

Based on this comparative analysis, this compound is predicted to be a solid at room temperature with moderate solubility in polar organic solvents and limited to moderate solubility in aqueous solutions. The N-methylation of the amide bond, when compared to N-Acetyl-L-leucine, may slightly increase its lipophilicity.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are detailed, generalized protocols for two common methods of solubility assessment.

Gravimetric Method (Shake-Flask)

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined by weighing the residue after solvent evaporation.

Materials:

-

This compound

-

Selected laboratory solvents (e.g., Water, Ethanol, DMSO, Methanol, Acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and tips

-

Evaporation system (e.g., vacuum oven, SpeedVac)

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure a saturated solution is formed.

-

After equilibration, centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter into a pre-weighed container.

-

Evaporate the solvent from the filtrate under vacuum or gentle heat until a constant weight of the dissolved solid is achieved.

-

Weigh the container with the dried solute.

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Weight of dried solute) / (Volume of supernatant taken)

High-Performance Liquid Chromatography (HPLC) Method

This method is highly sensitive and suitable for compounds with low solubility or when only small amounts of material are available.

Principle: A saturated solution of the compound is prepared and filtered. The concentration of the dissolved compound in the filtrate is then quantified using a pre-established HPLC calibration curve.

Materials:

-

This compound

-

Selected laboratory solvents

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical column appropriate for the compound's polarity

-

Mobile phase solvents

-

Standard solutions of this compound of known concentrations

-

Vials, filters, and other materials as listed for the gravimetric method

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-7 of the gravimetric method to obtain a clear, filtered supernatant of the saturated solution.

-

Prepare a Calibration Curve: a. Prepare a stock solution of this compound of a known high concentration in a suitable solvent (e.g., DMSO or the mobile phase). b. Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations. c. Inject each standard solution into the HPLC system and record the peak area. d. Plot a calibration curve of peak area versus concentration.

-

Analyze the Sample: a. Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve. b. Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate Solubility: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a small molecule like this compound.

Caption: A generalized workflow for determining small molecule solubility.

Biological Context: The Role of N-Acetylated and N-Methylated Amino Acids

While specific signaling pathways involving this compound are not yet elucidated, the broader classes of N-acetylated and N-methylated amino acids are known to have significant biological roles.

-

N-Acetylated Amino Acids: N-terminal acetylation is one of the most common protein modifications in eukaryotes and plays a crucial role in protein stability, folding, and protein-protein interactions.[9] N-acyl amino acids are also recognized as a family of endogenous signaling molecules.[10] For instance, N-acetyl-L-leucine itself is an active endogenous metabolite.[8] The acetylation of leucine can alter its transport across biological membranes.[11]

-

N-Methylated Amino Acids: N-methylation of amino acids in peptides can improve their pharmacokinetic properties by increasing proteolytic stability and enhancing lipophilicity and bioavailability.[12][13] N-methylated amino acids are found in nature in various biological compounds and have garnered interest from the pharmaceutical industry.[14] N-methyl-L-leucine is utilized as a building block in the synthesis of complex active pharmaceutical ingredients.[2]

The dual modification in this compound suggests it may possess unique biological activities and pharmacokinetic properties, making it a compound of interest for further investigation.

Conclusion

This technical guide provides a framework for understanding and experimentally determining the solubility of this compound. Due to the current lack of direct experimental data, the provided information relies on the analysis of its structural analogs. The detailed experimental protocols and workflow diagrams offer a solid foundation for researchers to empirically determine the solubility of this and other novel compounds, a critical step in the drug discovery and development pipeline.

References

- 1. N-Acetyl-L-leucine | C8H15NO3 | CID 70912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. acetyl-DL-leucine | C8H15NO3 | CID 1995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Methylleucine | C7H15NO2 | CID 2777993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Acetyl-L-leucine | CAS#:1188-21-2 | Chemsrc [chemsrc.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]

- 14. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereochemistry and Enantiomeric Forms of N-Acetyl-Leucine

Disclaimer: This guide focuses on N-Acetyl-L-leucine due to the limited availability of specific technical data for N-Acetyl-N-methyl-L-leucine in publicly accessible literature. The addition of a methyl group to the nitrogen atom in this compound would alter its chemical properties, including polarity, steric hindrance, and potential for hydrogen bonding. These modifications could influence its synthesis, chromatographic behavior, and biological activity. The information presented below for N-Acetyl-L-leucine should be considered as a reference for a structurally similar compound, and not as a direct representation of this compound.

Introduction

N-Acetyl-L-leucine is a derivative of the essential amino acid L-leucine, characterized by the acetylation of its amino group.[1] This modification enhances its stability and bioavailability.[2] As a chiral molecule, N-Acetyl-leucine exists in two enantiomeric forms: N-Acetyl-L-leucine and N-Acetyl-D-leucine. The stereochemistry of this compound is of critical importance in drug development, as the biological activity often resides in a single enantiomer.[3] This guide provides a comprehensive overview of the stereochemistry, enantiomeric forms, and related experimental protocols for N-Acetyl-leucine, intended for researchers, scientists, and drug development professionals.

Stereochemistry and Enantiomeric Forms

N-Acetyl-leucine possesses a single stereocenter at the alpha-carbon, inherited from the parent amino acid, leucine. This gives rise to two enantiomers, which are non-superimposable mirror images of each other.[4][5]

-

N-Acetyl-L-leucine (levacetylleucine): This is the (S)-enantiomer.[6]

-

N-Acetyl-D-leucine: This is the (R)-enantiomer.

The racemic mixture, N-Acetyl-DL-leucine, is an equimolar mixture of the L- and D-enantiomers.[7] The therapeutic effects of N-acetyl-leucine are primarily attributed to the L-enantiomer, while the D-enantiomer is considered inactive or may even have antagonistic effects.[5]

Below is a diagram illustrating the stereochemistry of the N-Acetyl-leucine enantiomers.

Quantitative Data

The pharmacokinetic parameters of N-Acetyl-leucine enantiomers have been studied in mice, revealing significant differences in their absorption and metabolism.[3]

Table 1: Pharmacokinetic Parameters of N-Acetyl-leucine Enantiomers in Mice [3][4]

| Parameter | N-Acetyl-D-leucine (from racemate) | N-Acetyl-L-leucine (from racemate) | N-Acetyl-L-leucine (from purified L-enantiomer) |

| Cmax (µg/mL) | 28.3 ± 2.9 | 9.4 ± 1.1 | 48.9 ± 3.5 |

| Tmax (h) | 0.25 | 0.25 | 0.25 |

| AUC (µg·h/mL) | 25.1 ± 2.1 | 6.7 ± 0.8 | 32.1 ± 2.3 |

| T½ (h) | 1.2 ± 0.1 | 1.1 ± 0.1 | 1.1 ± 0.1 |

Data are presented as mean ± SEM.

Experimental Protocols

This protocol describes a general method for the synthesis of racemic N-Acetyl-leucine.

-

Dissolution and Racemization:

-

Dissolve L-leucine in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

-

Add a catalytic amount of salicylaldehyde.

-

Heat the mixture (e.g., at 95°C) for several hours to induce racemization. The progress of racemization can be monitored by measuring the optical rotation of the solution, with a value of 0 indicating complete racemization.

-

-

Acetylation:

-

Cool the reaction mixture to a low temperature (e.g., 5°C).

-

Slowly add acetic anhydride to the solution while maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed for a short period (e.g., 30 minutes).

-

-

Purification and Isolation:

-

Warm the solution (e.g., to 60°C) and decolorize it with activated carbon.

-

Adjust the pH of the solution to approximately 2.5-3.0 with hydrochloric acid to precipitate the N-Acetyl-DL-leucine.

-

Cool the mixture to induce crystallization.

-

Collect the solid product by filtration and dry it.

-

The separation of N-Acetyl-leucine enantiomers is typically achieved using chiral high-performance liquid chromatography (HPLC).

-

Chromatographic System: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS) is used.

-

Chiral Stationary Phase: A chiral column is essential for the separation. Examples of suitable columns include those based on polysaccharide derivatives (e.g., cellulose or amylose), macrocyclic antibiotics (e.g., teicoplanin-based CHIROBIOTIC T), or crown ethers.[8]

-

Mobile Phase: The mobile phase composition depends on the chosen chiral stationary phase. A common approach involves a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: The separated enantiomers can be detected by UV absorbance (typically around 210 nm) or by mass spectrometry for higher sensitivity and specificity.

The following diagram illustrates a general workflow for the chiral separation and analysis of N-Acetyl-leucine enantiomers.

References

- 1. nbinno.com [nbinno.com]

- 2. N-Acetyl-L-Leucine - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. N-Acetyl-L-leucine | C8H15NO3 | CID 70912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals | ISEF [isef.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

In Silico Modeling of N-Acetyl-N-methyl-L-leucine Receptor Binding: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-Acetyl-N-methyl-L-leucine is a modified amino acid with potential therapeutic relevance. Understanding its interaction with biological receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides a comprehensive methodological guide to the in silico modeling of this compound's binding to a hypothetical protein target. It covers the complete computational workflow, from target selection and model preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. Detailed protocols, representative data, and workflow visualizations are presented to offer a practical framework for researchers embarking on similar computational studies for novel or under-characterized ligands.

Introduction

N-acylated amino acids are a growing class of signaling molecules with diverse biological roles.[1][2] While N-acetyl-L-leucine has been investigated for conditions like vertigo and certain neurodegenerative diseases, the specific biological targets and binding mechanisms of its derivatives, such as this compound, remain largely uncharacterized.[3][4] Computational, or in silico, modeling provides a powerful and cost-effective approach to predict and analyze these molecular interactions, thereby guiding further experimental validation.[5][6]

This whitepaper outlines a systematic in silico workflow to investigate the binding of this compound to a plausible protein target. Given the absence of a confirmed specific receptor, we will use a hypothetical member of the G-protein coupled receptor (GPCR) family, which is known to bind various N-acylated molecules, as a representative example.[1]

The In Silico Modeling Workflow

The computational investigation of a ligand-receptor interaction is a multi-step process designed to predict the binding mode and estimate the binding affinity.[7][8] The general workflow involves preparing the ligand and receptor structures, predicting their binding conformation through molecular docking, assessing the stability of the complex using molecular dynamics, and finally, calculating the binding free energy.

Methodologies and Experimental Protocols

Ligand and Receptor Preparation

Objective: To prepare 3D structures of the ligand (this compound) and the receptor for computational analysis.

Protocol:

-

Ligand Structure Generation:

-

The 2D structure of this compound is drawn using a chemical sketcher (e.g., ChemDraw or MarvinSketch).

-

The 2D structure is converted to a 3D structure.

-

Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Partial charges are calculated (e.g., Gasteiger charges).

-

-

Receptor Structure Selection and Preparation:

-

A suitable receptor structure is obtained from the Protein Data Bank (PDB). For this guide, a hypothetical GPCR (e.g., PDB ID: 5XYZ) is used.

-

The protein structure is cleaned by removing water molecules, co-factors, and any existing ligands.

-

Hydrogen atoms are added, and protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) are assigned at a physiological pH (7.4).

-

The protein structure is energy-minimized to relieve any steric clashes.[9]

-

Molecular Docking

Objective: To predict the most favorable binding pose of the ligand within the receptor's binding site.[5][10]

Protocol:

-

Binding Site Definition: The binding pocket on the receptor is defined. This can be based on the location of a co-crystallized ligand in a similar structure or predicted using binding site detection algorithms.

-

Docking Simulation:

-

Software such as AutoDock Vina or Glide is used.

-

The ligand is treated as flexible, allowing its rotatable bonds to move freely. The receptor is typically held rigid to reduce computational cost.[5]

-

The docking algorithm samples a large number of ligand conformations and orientations within the defined binding site.[10]

-

-

Scoring and Pose Selection:

-

Each generated pose is evaluated using a scoring function that estimates the binding affinity.[5]

-

The poses are ranked, and the top-scoring conformation is selected for further analysis. This pose represents the most likely binding mode.

-

| Table 1: Representative Molecular Docking Results (Hypothetical) | |

| Parameter | Value |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | -8.2 |

| Interacting Residues | TYR-115, PHE-250, TRP-310 |

| Hydrogen Bonds | 1 (with TYR-115) |

| Hydrophobic Interactions | PHE-250, LEU-254, TRP-310 |

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the predicted ligand-receptor complex and observe its dynamic behavior in a simulated physiological environment.[7][8]

Protocol:

-

System Setup:

-

The top-ranked docked complex is placed in a periodic box of water molecules (e.g., TIP3P water model).

-

Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.[11]

-

-

Energy Minimization: The entire system (protein, ligand, water, ions) is energy-minimized to remove steric clashes.

-

Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated at the target pressure (e.g., 1 atm). This is done in two phases: NVT (constant volume) followed by NPT (constant pressure) ensemble.[7]

-

Production Run: A long-duration MD simulation (e.g., 100 nanoseconds) is performed to generate a trajectory of the system's movements over time.[11]

-

Trajectory Analysis: The trajectory is analyzed to evaluate the stability of the complex. Key metrics include Root Mean Square Deviation (RMSD) of the protein backbone and ligand, and Root Mean Square Fluctuation (RMSF) of individual residues.[11]

| Table 2: Representative MD Simulation Stability Metrics (Hypothetical) | |

| Metric | Average Value |

| Simulation Length | 100 ns |

| Protein Backbone RMSD | 1.5 Å (stable) |

| Ligand RMSD (relative to protein) | 0.8 Å (stable) |

| Key Hydrogen Bond Occupancy (TYR-115) | 85% |

Binding Free Energy Calculation

Objective: To provide a more accurate estimation of the binding affinity by considering solvation effects and entropic contributions.[12]

Protocol:

-

Method Selection: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is commonly used.[12]

-

Snapshot Extraction: A number of snapshots (e.g., 100-500) are extracted from the stable portion of the MD trajectory.

-

Energy Calculation: For each snapshot, the free energy of the complex, the receptor, and the ligand are calculated separately. The binding free energy (ΔG_bind) is then computed using the following equation:

| Table 3: Representative MM/PBSA Binding Free Energy Results (Hypothetical) | |

| Energy Component | Value (kcal/mol) |

| van der Waals Energy | -45.5 |

| Electrostatic Energy | -20.1 |

| Polar Solvation Energy | +42.3 |

| Non-polar Solvation Energy | -4.8 |

| Total Binding Free Energy (ΔG_bind) | -28.1 |

Hypothetical Signaling Pathway Modulation

The binding of this compound to its receptor is predicted to initiate a downstream signaling cascade. For a hypothetical GPCR, this could involve the activation of G-proteins, leading to the production of second messengers like cyclic AMP (cAMP) and subsequent activation of protein kinases that modulate cellular function.

Conclusion

This whitepaper has detailed a comprehensive in silico framework for investigating the receptor binding of this compound. By following the described protocols for molecular docking, MD simulation, and binding free energy calculations, researchers can generate robust hypotheses about the ligand's binding mode, stability, and affinity. These computational predictions are invaluable for prioritizing experimental studies, such as site-directed mutagenesis and functional assays, ultimately accelerating the drug discovery and development process. While the data presented here is representative, the methodologies provide a solid foundation for the computational characterization of novel ligand-receptor interactions.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | Semantic Scholar [semanticscholar.org]

- 3. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 7. MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Docking Screens for Novel Ligands Conferring New Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.igem.wiki [static.igem.wiki]

- 12. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. web.pkusz.edu.cn [web.pkusz.edu.cn]

Pharmacokinetic Profile of N-Acetyl-L-leucine in Animal Models: A Technical Overview

Disclaimer: Extensive literature searches for the pharmacokinetic profile of N-Acetyl-N-methyl-L-leucine in animal models did not yield any specific data. The following in-depth technical guide details the pharmacokinetic profile of the closely related and extensively studied compound, N-Acetyl-L-leucine . This information is provided as a comprehensive example and may be of interest to researchers in the field.

Introduction

N-Acetyl-L-leucine is the L-enantiomer of the racemic mixture N-acetyl-DL-leucine, a compound that has been investigated for its therapeutic potential in various neurological disorders.[1] Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of N-Acetyl-L-leucine is crucial for its development as a therapeutic agent. This guide summarizes the key pharmacokinetic parameters of N-Acetyl-L-leucine in murine models, details the experimental protocols used in these studies, and provides visualizations of the experimental workflow and metabolic pathways.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of N-Acetyl-L-leucine have been characterized in mice following oral administration. The data reveals significant differences in the pharmacokinetic profile when the L-enantiomer is administered as part of a racemic mixture (N-Acetyl-DL-leucine) versus when it is administered in its purified form.

Table 1: Plasma Pharmacokinetic Parameters of N-Acetyl-L-leucine in Male BALB/c Mice Following Oral Administration [2][3]

| Parameter | N-Acetyl-DL-leucine (100 mg/kg) | N-Acetyl-L-leucine (100 mg/kg) |

| Cmax (µg/mL) | 23.3 ± 2.4 | 55.4 ± 3.5 |

| Tmax (hr) | 0.25 | 0.25 |

| AUC (0-t) (µg·hr/mL) | 30.2 ± 3.1 | 72.3 ± 4.6 |

| Half-life (t1/2) (hr) | 1.3 ± 0.1 | 1.2 ± 0.1 |

Data are presented as mean ± standard error of the mean (n=3 mice per time point). Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve.

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic studies of N-Acetyl-L-leucine in mice.

Animal Model

-

Species: Mouse[4]

-

Strain: BALB/c, male[1]

-

Justification: BALB/c mice are a commonly used inbred strain for preclinical pharmacokinetic studies due to their genetic homogeneity.[4]

Dosing and Administration

-

Compound: N-Acetyl-DL-leucine or N-Acetyl-L-leucine[1]

-

Dose: 100 mg/kg[1]

-

Route of Administration: Oral gavage (p.o.)[1]

-

Vehicle: The compound was administered at a volume of 10 mL/kg.[1]

Sample Collection and Processing

-

Biological Matrix: Plasma[1]

-

Time Points: Blood samples were collected at 0.25, 0.5, 1, 2, 4, and 8 hours post-administration.[1][2]

-

Collection Method: Blood was collected via venepuncture from the saphenous vein into potassium EDTA tubes.[1]

-

Processing: Plasma was separated by centrifugation at 2700 xg for 10 minutes at room temperature within 30 minutes of collection and stored at -20°C until analysis.[1]

Bioanalytical Method

-

Technique: Chiral liquid chromatography/mass spectrometry (LC/MS).[2]

-

Purpose: This method allows for the separation and quantification of the individual D- and L-enantiomers of N-acetyl-leucine in plasma.[2]

Pharmacokinetic Analysis

-

Model: A noncompartmental model was used to calculate the key pharmacokinetic parameters.[2]

-

Parameters Calculated: Cmax, Tmax, elimination rate constant (ke), half-life (T1/2), and AUC.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the pharmacokinetic studies described.

Metabolic Pathway

N-Acetyl-L-leucine is metabolized in the body. The primary metabolic pathway is deacetylation to form L-leucine.

Discussion

The pharmacokinetic data indicate that N-Acetyl-L-leucine is rapidly absorbed following oral administration in mice, with Tmax occurring at 0.25 hours.[2] When administered as a purified L-enantiomer, the Cmax and AUC are significantly higher compared to when it is administered as a racemic mixture.[3] This suggests that the D-enantiomer may inhibit the intestinal uptake of the L-enantiomer.[4][5]

The elimination half-life of N-Acetyl-L-leucine is similar regardless of whether it is administered as a racemate or a pure enantiomer.[3] The primary route of metabolism is believed to be deacetylation, leading to the formation of the essential amino acid L-leucine, which then enters normal metabolic pathways.[4][5] This first-pass metabolism appears to be specific to the L-enantiomer.[4][5]

In terms of distribution, studies have shown that N-Acetyl-L-leucine can cross the blood-brain barrier, with detectable levels in the brain.[4][5]

Conclusion

N-Acetyl-L-leucine exhibits distinct pharmacokinetic properties in mice, characterized by rapid absorption and metabolism. The presence of the D-enantiomer significantly impacts the bioavailability of the L-enantiomer. These findings are critical for the design of future preclinical and clinical studies, highlighting the importance of using the purified L-enantiomer to achieve optimal therapeutic exposure. Further research in other animal models would be beneficial to better understand the interspecies variability in the pharmacokinetics of N-Acetyl-L-leucine.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Acetyl-L-leucine Administration in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocols and data pertain to N-Acetyl-L-leucine (NALL) . Extensive literature searches did not yield specific information or established protocols for the administration of N-Acetyl-N-methyl-L-leucine in cell culture. It is presumed that the intended compound of interest is the widely researched N-Acetyl-L-leucine.

Introduction

N-Acetyl-L-leucine (NALL) is the pharmacologically active L-enantiomer of the racemic mixture N-acetyl-DL-leucine. It is a modified amino acid that has garnered significant interest for its therapeutic potential in a range of neurological and neurodegenerative disorders. In cell culture systems, NALL serves as a valuable tool to investigate fundamental cellular processes such as autophagy, neuroinflammation, and mitochondrial function. These application notes provide detailed protocols for the preparation and administration of NALL in in vitro settings, along with methodologies for assessing its biological effects.

Mechanism of Action

N-Acetyl-L-leucine is thought to act as a prodrug that, once inside the cell, is metabolized to L-leucine.[1] L-leucine is a key activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[2] However, studies have also suggested that NALL's effects may not be solely mediated by L-leucine and mTOR, as some in vivo models showed no significant changes in mTOR phosphorylation after treatment.[3] NALL has been shown to modulate lysosomal function, enhance autophagy flux, and reduce neuroinflammation.[3][4] It is transported into cells via monocarboxylate transporters (MCTs), distinguishing it from L-leucine which primarily uses L-type amino acid transporters (LATs).[1]

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of N-Acetyl-L-leucine and its related compounds in cell culture.

Table 1: Effect of N-Acetyl-leucine Compounds on Lysosomal Volume in NPC1 Mutant Cells [5]

| Compound | Cell Line | Concentration (mM) | Treatment Duration | Effect on LysoTracker Fluorescence (Fold Change vs. Untreated Control) |

| N-Acetyl-DL-leucine | NPC1-null CHO | 1 | 7 days | Significant Reduction |

| N-Acetyl-DL-leucine | NPC1-null CHO | 5 | 7 days | Further Significant Reduction |

| N-Acetyl-L-leucine | NPC1-null CHO | 1 | 7 days | Significant Reduction |

| N-Acetyl-L-leucine | NPC1-null CHO | 5 | 7 days | Further Significant Reduction |

| N-Acetyl-D-leucine | NPC1-null CHO | 1 | 7 days | No Significant Effect |

| N-Acetyl-D-leucine | NPC1-null CHO | 5 | 7 days | Significant Reduction |

| N-Acetyl-L-leucine | NPC1 patient fibroblasts | 1 | 7 days | 2.83 ± 0.02 |

Table 2: Effect of L-leucine on Mitochondrial Biogenesis in C2C12 Myotubes

| Treatment | Parameter | Fold Change vs. Control |

| L-leucine (0.5 mM) | Mitochondrial Mass | ~1.3-fold increase |

| L-leucine (0.5 mM) | PGC-1α mRNA expression | ~3-fold increase |

| L-leucine (0.5 mM) | NRF-1 mRNA expression | ~3-fold increase |

| L-leucine (0.5 mM) | UCP3 mRNA expression | ~4-fold increase |

| L-leucine (0.5 mM) | Oxygen Consumption | ~1.9-fold increase in the first 3 mins |

Experimental Protocols

Preparation of N-Acetyl-L-leucine Stock Solution

This protocol describes the preparation of a stock solution of N-Acetyl-L-leucine (NALL) for use in cell culture experiments.

Materials:

-

N-Acetyl-L-leucine (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free water

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

0.22 µm sterile syringe filter

Procedure:

-

Calculate the required mass of NALL: To prepare a 1 M stock solution, weigh out 173.21 mg of NALL for every 1 mL of DMSO.

-

Dissolution: In a sterile conical tube, add the calculated mass of NALL powder. Add the corresponding volume of DMSO.

-

Vortexing: Vortex the solution vigorously until the NALL is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile conical tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

General Protocol for NALL Administration in Cell Culture

This protocol provides a general guideline for treating adherent or suspension cells with NALL.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium appropriate for the cell line

-

NALL stock solution (e.g., 1 M in DMSO)

-

Sterile pipette tips and serological pipettes

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a density that allows for logarithmic growth during the treatment period.

-

Cell Adherence (for adherent cells): Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.

-

Preparation of Working Solutions: Prepare serial dilutions of the NALL stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 10 mM). Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest NALL concentration).

-

Treatment:

-

Adherent cells: Carefully aspirate the old medium and replace it with the medium containing the desired concentration of NALL or vehicle control.

-

Suspension cells: Add the appropriate volume of the concentrated NALL working solution directly to the cell suspension in the culture vessel.

-

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

Downstream Analysis: Following incubation, harvest the cells for downstream analyses such as cell viability assays, western blotting, or qPCR.

Cell Viability Assessment using MTT Assay

This protocol describes the use of the MTT assay to determine the effect of NALL on cell viability.

Materials:

-

Cells treated with NALL in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

MTT Addition: At the end of the NALL treatment period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator until purple formazan crystals are visible.

-

Solubilization:

-

Adherent cells: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well.

-

Suspension cells: Add 100 µL of solubilization solution directly to each well.

-

-

Reading: Gently pipette up and down to fully dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells. Express cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Autophagy Markers

This protocol outlines the detection of key autophagy markers, LC3-II and p62, by western blotting following NALL treatment.

Materials:

-

Cells treated with NALL

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and run equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy flux.

qPCR Analysis of Neuroinflammatory and Mitochondrial Genes

This protocol describes the analysis of gene expression changes in response to NALL treatment using quantitative real-time PCR.

Materials:

-

Cells treated with NALL

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers for target genes (e.g., TNF-α, IL-6, PGC-1α, NRF-1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR Reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers.

-

Data Acquisition: Run the qPCR reaction in a real-time PCR instrument.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Mandatory Visualization

Signaling Pathways

References

Application Notes: N-Acetyl-L-leucine in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-leucine (NALL), the L-enantiomer of the acetylated amino acid leucine, is emerging as a promising therapeutic agent for a range of neurodegenerative diseases.[1][2][3] It is an orally bioavailable compound with an excellent safety profile, having been used for many years in its racemic form for the treatment of vertigo.[4] Recent research has identified N-acetyl-L-leucine as the pharmacologically active enantiomer, demonstrating neuroprotective effects in various preclinical models of neurodegeneration, including Parkinson's disease, lysosomal storage disorders like Niemann-Pick disease type C and Sandhoff disease, and traumatic brain injury.[1][2][4] These application notes provide a summary of the current understanding of NALL's mechanism of action, quantitative data from key preclinical studies, and detailed protocols for its use in neurodegenerative disease models.

Mechanism of Action

The neuroprotective effects of N-acetyl-L-leucine are multifaceted, targeting several key pathways implicated in neurodegeneration. Once administered, NALL is thought to be deacetylated to L-leucine within cells.[5] The acetylation allows it to be transported into cells via monocarboxylate transporters (MCTs).[1][6]

1. Enhancement of Lysosomal and Autophagic Function: A primary mechanism of NALL is the rapid activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][7] NALL-induced TFEB activation leads to its translocation to the nucleus, where it promotes the expression of genes involved in lysosomal function and autophagy, thereby enhancing the clearance of pathological protein aggregates and dysfunctional organelles.[1][7]

2. Improvement of Mitochondrial Bioenergetics: NALL treatment has been shown to improve mitochondrial energy metabolism.[8] It appears to enhance the efficiency of ATP production from glucose through oxidative phosphorylation.[5] This is crucial in neurodegenerative diseases where mitochondrial dysfunction and energy deficits are common pathological features.

3. Reduction of Neuroinflammation: NALL has demonstrated anti-inflammatory properties in models of neurodegeneration.[4] It can reduce the expression of pro-inflammatory markers, which are known to contribute to neuronal cell death and disease progression.[4]

4. Attenuation of Pathological Protein Aggregation: In models of Parkinson's disease, NALL has been shown to reduce the levels of pathological phosphorylated α-synuclein (pS129-syn).[2][3][9][10] This effect is mediated, at least in part, by the upregulation of the serine protease HTRA1.[2][3][10]

Data Presentation

The following tables summarize the quantitative findings from key studies on the effects of N-acetyl-L-leucine in various neurodegenerative disease models.

Table 1: Effects of N-acetyl-L-leucine on Pathological Markers in Parkinson's Disease Models

| Model System | Treatment | Outcome Measure | Result | Reference |

| GBA1 L444P Patient-Derived Neurons | 10 mM NALL for 4 weeks | Triton-soluble pS129-α-synuclein | ~45% reduction (p<0.01) | [11] |

| GBA1 L444P Patient-Derived Neurons | 10 mM NALL for 4 weeks | Triton-insoluble pS129-α-synuclein | ~50% reduction (p<0.01) | [11] |

| GBA1 L444P Patient-Derived Neurons | 10 mM NALL | Parkin levels | ~70% increase (p<0.05) | [11] |

| LRRK2 R1441C Knock-in Mice | 100 mg/kg/day NALL (oral administration) | Dopamine-dependent motor learning | Significant improvement (p=0.0004 at session 18) | [3] |

Table 2: Effects of N-acetyl-L-leucine on Autophagy and Neuroinflammation Markers in a Traumatic Brain Injury Mouse Model

| Treatment | Time Point | Outcome Measure | Result | Reference |

| 100 mg/kg NALL (oral gavage) daily | 1 day | LC3-II levels | Significant increase (restoration of flux) | [12] |

| 100 mg/kg NALL (oral gavage) daily | 1 day | p62/SQSTM1 levels | Significant decrease (restoration of flux) | [12] |

| NALL in chow (0.5mg/kg) | 7 days | iNOS mRNA | Significant reduction | [12] |

| NALL in chow (0.5mg/kg) | 7 days | IL-1β mRNA | Significant reduction | [12] |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. biorxiv.org [biorxiv.org]

- 2. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acetyl-l-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. A sensational observation: A modified amino acid stops the onset of Parkinson’s disease in its early stage - News - Current events - Philipps-Universität Marburg [uni-marburg.de]

- 8. researchgate.net [researchgate.net]

- 9. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson’s disease [ouci.dntb.gov.ua]

- 10. researchers.mq.edu.au [researchers.mq.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. Leucine augments specific skeletal muscle mitochondrial respiratory pathways during recovery following 7 days of physical inactivity in older adults - PMC [pmc.ncbi.nlm.nih.gov]

High-performance liquid chromatography (HPLC) method for N-Acetyl-N-methyl-L-leucine

Application Notes & Protocols: HPLC Analysis of N-Acetyl-N-methyl-L-leucine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a modified amino acid derivative with potential applications in various fields of research and drug development. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The proposed methods are based on established principles for the separation of N-acetylated and N-methylated amino acids and serve as a robust starting point for method development and validation. Two primary methods are described: a reversed-phase HPLC method for routine quantification and a chiral HPLC method for the assessment of enantiomeric purity.

I. Reversed-Phase HPLC Method for Quantification

This method is suitable for the quantitative analysis of this compound in various sample matrices.

Experimental Protocol:

1. Instrumentation and Materials:

-

HPLC system with a UV detector or a Mass Spectrometer (MS)

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (FA) or Trifluoroacetic acid (TFA)

-

This compound reference standard

-

Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or MS (ESI+) |

| Injection Volume | 10 µL |

3. Sample and Standard Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: The sample preparation will depend on the matrix. For simple matrices, a "dilute-and-shoot" approach may be sufficient. For more complex matrices like plasma or tissue homogenates, protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE) may be necessary.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

II. Chiral HPLC Method for Enantiomeric Purity

This method is designed to separate the L- and D-enantiomers of N-Acetyl-N-methyl-leucine. Chiral separation is critical for ensuring the stereochemical integrity of the compound, which can have significant implications for its biological activity.

Experimental Protocol:

1. Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based chiral column such as CHIRALPAK® series)

-

Hexane or Heptane, HPLC grade

-

Isopropanol (IPA) or Ethanol, HPLC grade

-

Trifluoroacetic acid (TFA)

-

This compound reference standard (and its enantiomer if available)

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® IA) |

| Mobile Phase | Hexane:Isopropanol:TFA (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

3. Sample and Standard Preparation:

-

Prepare solutions of the this compound sample in the mobile phase.

-

If available, prepare a solution of the racemic mixture to confirm the separation of the two enantiomers.

4. Data Analysis:

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100 Where Area_L and Area_D are the peak areas of the L- and D-enantiomers, respectively.

III. Experimental Workflow and Data Visualization

The following diagrams illustrate the general workflows for the HPLC analysis of this compound.

Caption: General workflow for HPLC analysis.

Caption: Decision logic for chiral HPLC analysis.

Application Notes and Protocols for the Mass Spectrometry Analysis of N-Acetyl-N-methyl-L-leucine and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-N-methyl-L-leucine is a modified amino acid with potential applications in various fields of research and drug development. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and mechanism of action. Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful analytical technique for the sensitive and specific quantification of small molecules like this compound and its metabolites in complex biological matrices. These application notes provide detailed protocols for the analysis of this compound and its putative metabolites, drawing upon established methods for similar N-acetylated amino acids.

Disclaimer: Limited direct experimental data exists for the metabolism of this compound. The metabolic pathways and analytical methodologies described herein are based on known metabolic routes of structurally related compounds, particularly N-Acetyl-L-leucine.

Predicted Metabolism

Based on the metabolism of N-Acetyl-L-leucine, which undergoes deacetylation to form L-leucine, a primary metabolic pathway for this compound is predicted to be demethylation and/or deacetylation. The primary metabolite of N-Acetyl-L-leucine is L-leucine[1][2]. Therefore, potential metabolites of this compound could include N-Acetyl-L-leucine and N-methyl-L-leucine, with subsequent conversion to L-leucine.

Quantitative Data Summary

Table 1: LC-MS/MS Parameters for the Analysis of this compound and its Putative Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 188.13 | 116.1 | 15 |

| N-Acetyl-L-leucine | 174.12 | 86.1 | 20 |

| N-methyl-L-leucine | 146.13 | 100.1 | 18 |

| L-leucine | 132.10 | 86.1 | 15 |

| Internal Standard (e.g., ¹³C₆,¹⁵N-L-leucine) | 138.10 | 91.1 | 15 |

Table 2: Hypothetical Quantitative Analysis of this compound and Metabolites in Human Plasma (ng/mL)

| Sample ID | This compound | N-Acetyl-L-leucine | N-methyl-L-leucine | L-leucine |

| Control 1 | < LOQ | < LOQ | < LOQ | 85.2 |

| Control 2 | < LOQ | < LOQ | < LOQ | 92.5 |

| Dosed 1 (1h) | 152.3 | 25.8 | 12.1 | 150.7 |

| Dosed 2 (1h) | 148.9 | 28.1 | 10.9 | 155.2 |

| Dosed 1 (4h) | 45.7 | 55.4 | 32.6 | 210.3 |

| Dosed 2 (4h) | 42.1 | 59.2 | 30.5 | 218.9 |

| LOQ: Limit of Quantification |

Experimental Protocols

Sample Preparation from Plasma

This protocol is adapted from established methods for the extraction of amino acids and their derivatives from plasma[3][4].

Materials:

-

Human plasma (or other biological matrix)

-

Internal Standard (IS) solution (e.g., stable isotope-labeled L-leucine in methanol)

-

Protein precipitation solution: 10% (w/v) Sulfosalicylic Acid (SSA) or 1 M Perchloric Acid (PCA) in water, or cold acetonitrile.

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Thaw plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the IS solution and vortex briefly.

-

Add 300 µL of cold protein precipitation solution (e.g., 10% SSA).

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate the samples on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant without disturbing the protein pellet.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines a general method for the separation and detection of the target analytes.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimized for the specific instrument.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) using the transitions in Table 1.

Visualizations

Caption: Experimental workflow for the analysis of this compound.

Caption: Putative metabolic pathway of this compound.

Caption: General signaling pathways for N-acyl amino acids.

References

- 1. Targeting the acetylation signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetyl-L-leucine synthesis - chemicalbook [chemicalbook.com]

- 3. Targeted UPLC/MS/MS quantification of methylated amines and se... [publikationen.bibliothek.kit.edu]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Determining the In Vitro Efficacy of N-Acetyl-N-methyl-L-leucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-N-methyl-L-leucine is an acetylated and methylated derivative of the essential amino acid L-leucine. Its structural modifications suggest a potential alteration in its transport and metabolic profile compared to L-leucine, making it a compound of interest for therapeutic development, particularly in the context of neurological disorders. Preclinical studies on the closely related compound N-acetyl-L-leucine (NALL) have indicated neuroprotective effects, modulation of lysosomal and mitochondrial function, and a role in reducing neuroinflammation.[1][2][3] These application notes provide a comprehensive overview of in vitro assays to determine the efficacy of this compound, complete with detailed experimental protocols and data presentation guidelines.

Proposed Mechanism of Action